

# BPI-9016M in MET Exon 14 Skipping NSCLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy and experimental background of **BPI-9016M** and other targeted therapies for non-small cell lung cancer (NSCLC) characterized by MET exon 14 (METex14) skipping mutations. The information is intended to support research and development efforts in this therapeutic area.

# **Introduction to MET Exon 14 Skipping NSCLC**

Non-small cell lung cancer with METex14 skipping is a distinct molecular subtype of lung cancer.[1] This alteration leads to a dysfunctional MET protein, a receptor tyrosine kinase, causing its constitutive activation.[1] This, in turn, drives oncogenic signaling pathways, promoting tumor growth, proliferation, and survival.[2] Several tyrosine kinase inhibitors (TKIs) that target the MET pathway have been developed and have shown clinical activity in this patient population.[1] This guide focuses on **BPI-9016M** and compares its performance with the approved MET inhibitors: capmatinib, tepotinib, and savolitinib.

# **Comparative Efficacy and Safety**

The following tables summarize the clinical efficacy and safety data for **BPI-9016M** and other MET inhibitors in patients with METex14 skipping NSCLC. It is important to note that the data for **BPI-9016M** is from a Phase Ib study with a small number of patients with this specific mutation, which limits direct comparison with the larger pivotal trials of the other agents.[3][4]



Table 1: Efficacy of MET Inhibitors in METex14 Skipping NSCLC

| Drug                  | Clinical<br>Trial                    | Patient<br>Populatio<br>n      | Objective<br>Respons<br>e Rate<br>(ORR) | Duration<br>of<br>Respons<br>e (DoR) | Progressi<br>on-Free<br>Survival<br>(PFS) | Overall<br>Survival<br>(OS)                     |
|-----------------------|--------------------------------------|--------------------------------|-----------------------------------------|--------------------------------------|-------------------------------------------|-------------------------------------------------|
| BPI-9016M             | NCT02929<br>290 (Phase<br>Ib)        | Previously<br>treated<br>(n=4) | 0%                                      | Not<br>Reported                      | 1.9 months (all patients in study)[3]     | 10.3<br>months (all<br>patients in<br>study)[3] |
| Capmatinib            | GEOMETR<br>Y mono-1                  | Treatment-<br>naïve            | 68%[5][6]<br>[7][8]                     | 12.6<br>months[5]<br>[8]             | 12.4<br>months[8]                         | 20.8<br>months[9]                               |
| Previously<br>treated | 41%[5][6]<br>[7][10]                 | 9.7<br>months[5]<br>[7]        | 5.4<br>months[8]                        | 13.6<br>months[9]                    |                                           |                                                 |
| Tepotinib             | VISION                               | Treatment-<br>naïve            | 43%[11]                                 | 10.8<br>months[11]                   | 8.5<br>months[12]                         | Not<br>Estimable[<br>11]                        |
| Previously treated    | 43%[11]                              | 11.1<br>months[11]             | 11.0<br>months[13]                      | 19.3<br>months[2]                    |                                           |                                                 |
| Savolitinib           | NCT02897<br>479 /<br>NCT04923<br>945 | Treatment-<br>naïve            | 62%[14]                                 | Not<br>Reported                      | 13.8<br>months[2]                         | 25.5<br>months[2]                               |
| Previously treated    | 49.2%                                | 9.6 months                     | 6.9 months                              | 19.4<br>months[15]                   |                                           |                                                 |

Table 2: Common Treatment-Related Adverse Events (TRAEs) of MET Inhibitors



| Drug        | Common TRAEs (any grade)                                    | Grade ≥3 TRAEs                                                                |  |
|-------------|-------------------------------------------------------------|-------------------------------------------------------------------------------|--|
| BPI-9016M   | Elevated ALT (36.8%),<br>Elevated AST (28.9%)[3]            | 28.9% of patients experienced Grade ≥3 TRAEs[3]                               |  |
| Capmatinib  | Peripheral edema (51%),<br>Nausea (45%)[5]                  | Peripheral edema (9%),<br>Nausea (2%)[8]                                      |  |
| Tepotinib   | Edema (81%), Nausea (31%),<br>Fatigue (30%)                 | Edema, fatigue, nausea,<br>diarrhea, musculoskeletal pain,<br>and dyspnea[11] |  |
| Savolitinib | Peripheral edema (54%),<br>Nausea, Increased<br>AST/ALT[14] | 46% of patients reported Grade ≥3 TRAEs[9]                                    |  |

# **Signaling Pathway and Mechanism of Action**

METex14 skipping results in the loss of the juxtamembrane domain of the MET receptor, which contains a binding site for the E3 ubiquitin ligase c-Cbl.[2] This prevents the normal degradation of the MET receptor, leading to its accumulation and constitutive activation. The activated MET receptor then triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation, survival, and invasion. MET tyrosine kinase inhibitors, including **BPI-9016M**, capmatinib, tepotinib, and savolitinib, act by competitively binding to the ATP-binding site in the kinase domain of the MET receptor, thereby blocking its phosphorylation and subsequent downstream signaling.





Click to download full resolution via product page

MET Signaling Pathway in NSCLC



# Experimental Protocols BPI-9016M (NCT02929290)

This was a Phase Ib, open-label, multi-center study.[3]

- Patient Population: Patients with locally advanced or metastatic NSCLC with c-MET overexpression or MET exon 14 skipping mutation who had failed at least one prior systemic therapy.
- Study Design: The study consisted of two parts. Part A was a dose-escalation and expansion study in patients with c-MET overexpression. Part B was an expansion cohort for patients with MET exon 14 skipping mutations.[3]
- Intervention: In Part B, patients received BPI-9016M at a dose of 400 mg twice daily.
- · Primary Endpoints: Safety and tolerability.
- Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and pharmacokinetics.
- Tumor Assessment: Tumor response was evaluated according to RECIST v1.1.

## Capmatinib (GEOMETRY mono-1; NCT02414139)

This was a Phase II, multicenter, open-label, single-arm study.

- Patient Population: Adult patients with stage IIIB/IV NSCLC with a centrally confirmed METex14 mutation, who were either treatment-naïve or had received one or two prior lines of systemic therapy.[5]
- Study Design: Patients were enrolled into different cohorts based on prior treatment history.
- Intervention: Capmatinib was administered orally at 400 mg twice daily.
- Primary Endpoint: Overall response rate (ORR) as assessed by a blinded independent review committee (BIRC) based on RECIST v1.1.[5]



- Secondary Endpoints: Duration of response (DoR), disease control rate (DCR), progressionfree survival (PFS), and safety.[5]
- Tumor Assessment: Tumor assessments were performed every 6 weeks for the first 24 weeks and every 12 weeks thereafter.

### Tepotinib (VISION; NCT02864992)

This was a Phase II, multicenter, open-label, single-arm study.[11]

- Patient Population: Patients with advanced or metastatic NSCLC harboring a METex14 skipping alteration, identified by liquid or tissue biopsy.[11] Patients were either treatmentnaïve or had received prior systemic therapy.
- Study Design: The study enrolled patients into different cohorts based on the line of therapy.
- Intervention: Tepotinib was administered orally at a dose of 500 mg (450 mg active moiety)
   once daily.[11]
- Primary Endpoint: Objective response rate (ORR) by independent review committee (IRC) according to RECIST v1.1.
- Secondary Endpoints: Duration of response (DoR), disease control rate (DCR), progressionfree survival (PFS), overall survival (OS), and safety.
- Tumor Assessment: Tumor response was assessed every 6 weeks.

### Savolitinib (NCT02897479 & NCT04923945)

These were Phase II and Phase IIIb single-arm, open-label, multicenter studies conducted in China.[14][15]

- Patient Population: Patients with locally advanced or metastatic NSCLC with METex14 skipping alterations who were either treatment-naïve or had been previously treated.[14][15]
- Study Design: The studies enrolled patients to evaluate the efficacy and safety of savolitinib.



- Intervention: Savolitinib was administered orally once daily, with the dose adjusted based on body weight (600 mg for ≥50 kg and 400 mg for <50 kg).[14]</li>
- Primary Endpoint: Objective response rate (ORR) assessed by an independent review committee (IRC) per RECIST v1.1.[14]
- Secondary Endpoints: Overall survival (OS), progression-free survival (PFS), duration of response (DoR), and safety.[15]
- Tumor Assessment: Radiographic tumor evaluation was performed at baseline and then every 6 weeks for the first year and every 12 weeks thereafter.[14]

# **Experimental Workflow**

The evaluation of MET inhibitors in clinical trials for METex14 skipping NSCLC generally follows a standardized workflow.





Click to download full resolution via product page

Clinical Trial Workflow for MET Inhibitors

## Conclusion

The landscape of targeted therapies for METex14 skipping NSCLC has evolved significantly with the approval of potent and selective MET inhibitors like capmatinib, tepotinib, and savolitinib. These agents have demonstrated substantial clinical benefit in this patient population. The available data for **BPI-9016M**, a dual MET/AXL inhibitor, shows a manageable



safety profile but limited efficacy in a small cohort of patients with METex14 skipping NSCLC.[3] [4] Further investigation in a larger, dedicated cohort would be necessary to fully elucidate its potential in this indication. This comparative guide provides a foundational overview to aid researchers and drug development professionals in the continued effort to improve outcomes for patients with this specific subtype of lung cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Targeting the MET-Signaling Pathway in Non-Small—Cell Lung Cancer: Evidence to Date -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, efficacy and pharmacokinetics of BPI-9016M in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extracellular Matrix Influencing HGF/c-MET Signaling Pathway: Impact on Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Safety, Efficacy and Pharmacokinetic of BPI-9016M in Patients With c-Met- Dysregulated Advanced NSCLC | Clinical Research Trial Listing [centerwatch.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. CIViC Clinical Interpretation of Variants in Cancer [civicdb.org]
- 11. Safety, efficacy and pharmacokinetics of BPI-9016M in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]



- 13. Safety, Efficacy and Pharmacokinetic of BPI-9016M in Patients With c-Met- Dysregulated Advanced NSCLC [clin.larvol.com]
- 14. researchgate.net [researchgate.net]
- 15. HGF/MET signaling pathway and most frequent alterations in NSCLC [pfocr.wikipathways.org]
- To cite this document: BenchChem. [BPI-9016M in MET Exon 14 Skipping NSCLC: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192325#bpi-9016m-efficacy-in-met-exon-14-skipping-nsclc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com